Home > Products > Screening Compounds P39536 > 2,4-Diaminoquinazoline-6-carbonitrile
2,4-Diaminoquinazoline-6-carbonitrile - 18917-68-5

2,4-Diaminoquinazoline-6-carbonitrile

Catalog Number: EVT-8923319
CAS Number: 18917-68-5
Molecular Formula: C9H7N5
Molecular Weight: 185.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,4-Diaminoquinazoline-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring structure. The presence of amino and cyano groups in its structure enhances its potential as a pharmacological agent.

Source

The compound can be synthesized through various chemical reactions, primarily involving nucleophilic substitutions and cyclocondensation methods. Research has demonstrated its efficacy against several pathogens, including Mycobacterium tuberculosis, and its potential as an anticancer agent.

Classification

2,4-Diaminoquinazoline-6-carbonitrile is classified under the category of quinazolines, which are known for their wide range of pharmacological properties. It is specifically noted for its role as an antitubercular agent and its potential in cancer therapy.

Synthesis Analysis

Methods

The synthesis of 2,4-diaminoquinazoline-6-carbonitrile typically involves several key steps:

  1. Starting Materials: The synthesis often begins with 5-amino-2-fluorobenzonitrile as a precursor.
  2. Chloroacetylation: A chloroacetyl chloride solution is added to a mixture of the starting material and sodium bicarbonate in acetone to form an intermediate.
  3. Cyclocondensation: This intermediate is then reacted with guanidine carbonate and diisopropylethylamine in dimethylformamide under microwave irradiation to yield the final product.

Technical details indicate that the reaction conditions include specific temperatures (e.g., 145 °C) and times (1.5 to 2.5 hours), with monitoring through thin-layer chromatography .

Molecular Structure Analysis

Structure

The molecular structure of 2,4-diaminoquinazoline-6-carbonitrile features a quinazoline core with amino groups at positions 2 and 4, and a cyano group at position 6. The molecular formula is C9H8N4C_9H_8N_4, and it exhibits a planar configuration conducive to interactions with biological targets.

Data

  • Molecular Weight: Approximately 176.19 g/mol
  • Melting Point: Specific melting points can vary based on synthesis conditions but are generally reported in the range of 150-160 °C.
Chemical Reactions Analysis

Reactions

2,4-Diaminoquinazoline-6-carbonitrile participates in various chemical reactions that underscore its utility:

  1. Nucleophilic Substitution: This reaction allows for the introduction of different substituents on the quinazoline ring.
  2. Reductive Amination: This method can modify the amino groups to enhance biological activity.
  3. Cyclization Reactions: These are crucial for forming the quinazoline framework from simpler precursors .

Technical details indicate that these reactions can be optimized using microwave irradiation or metal-catalyzed approaches for increased efficiency .

Mechanism of Action

Process

The mechanism of action for 2,4-diaminoquinazoline-6-carbonitrile involves inhibition of specific enzymes critical for cellular processes in pathogens:

  1. Inhibition of Dihydrofolate Reductase: This enzyme is essential for folate metabolism; thus, inhibiting it disrupts DNA synthesis in bacteria and cancer cells.
  2. Tubulin Polymerization Inhibition: Studies have shown that derivatives can inhibit tubulin polymerization, affecting cell division in cancer cells .

Data

In vitro studies have demonstrated significant inhibitory effects against various tumor cell lines, indicating potential as an anticancer therapeutic .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline compound.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts with electrophiles due to the presence of amino groups, allowing further functionalization .
Applications

Scientific Uses

The applications of 2,4-diaminoquinazoline-6-carbonitrile span various fields:

  1. Antitubercular Agents: Demonstrated efficacy against Mycobacterium tuberculosis makes it a candidate for tuberculosis treatment .
  2. Anticancer Research: Its ability to inhibit cell proliferation positions it as a promising compound in cancer therapeutics.
  3. Pharmacological Studies: As a model compound, it aids in understanding structure-activity relationships within the quinazoline class.
Introduction to 2,4-Diaminoquinazoline-6-carbonitrile in Medicinal Chemistry

Historical Context of Quinazoline Derivatives in Drug Discovery

Quinazoline derivatives have constituted a privileged scaffold in medicinal chemistry since the mid-20th century, with their significance rooted in structural mimicry of pterin and folate cofactors. Early pharmacological investigations revealed that 2,4-diaminosubstituted quinazolines function as potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide biosynthesis. This mechanistic understanding propelled the development of compounds like trimethoprim and piritrexim—clinical antifolates bearing diaminopyrimidine cores structurally analogous to quinazolines. The strategic incorporation of a carbonitrile group (-CN) at the C6 position, as seen in 2,4-diaminoquinazoline-6-carbonitrile, emerged as a deliberate molecular modification to enhance target affinity and modulate physicochemical properties. Historical optimization efforts demonstrated that C6 substitutions significantly influence cellular penetration and enzyme inhibitory potency against both microbial and mammalian dihydrofolate reductase isoforms. This carbonitrile-functionalized derivative represents an evolutionary advancement from early quinazoline antifolates investigated for anticancer and antimicrobial applications during the 1970s–1990s [2] [5] [8].

Table 1: Evolution of Key Quinazoline-Based Antifolates

Compound ClassRepresentative StructurePrimary Therapeutic TargetDevelopment Era
Classical 2,4-DiaminoquinazolinesWR-158,122 (6-[(3,4,5-trimethoxyanilino)methyl] derivative)Plasmodium falciparum DHFR1970s
5-Chloroquinazoline Analogs5-Chloro-6-[(N-methyl-3′,4′,5′-trimethoxyanilino)methyl]quinazolinePneumocystis carinii DHFR1990s
6-Carbonitrile Derivatives2,4-Diaminoquinazoline-6-carbonitrileBroad-spectrum DHFR inhibition2000s–Present

Rationale for Targeting 2,4-Diaminoquinazoline-6-carbonitrile in Antimicrobial and Antiparasitic Research

The structural architecture of 2,4-diaminoquinazoline-6-carbonitrile confers distinct advantages for targeting infectious pathogens. Its planar quinazoline nucleus facilitates deep penetration into the hydrophobic active site of dihydrofolate reductase enzymes, while the C6-carbonitrile group engages in critical dipole and hydrogen-bonding interactions with conserved residues. Specifically, the carbonitrile's electron-withdrawing nature enhances the compound's π-deficient character, strengthening stacking interactions with aromatic residues (e.g., Phe58 in Plasmodium DHFR). This electronic modulation concurrently improves metabolic stability by reducing susceptibility to oxidative degradation. Molecular docking analyses substantiate that the carbonitrile moiety occupies the underutilized S2′ subpocket within dihydrofolate reductase, a region exhibiting variability between human and pathogen enzymes. This binding distinction underpins the compound's selective toxicity against protozoan parasites, including Plasmodium species responsible for malaria and Toxoplasma gondii. Crucially, 2,4-diaminoquinazoline-6-carbonitrile exhibits enhanced permeability across parasitic membranes compared to earlier 6-thio or 6-sulfonyl quinazoline derivatives, attributed to optimized lipophilicity (clogP ≈1.8) and reduced hydrogen-bond donor capacity [1] [4] [5].

Beyond dihydrofolate reductase inhibition, emerging evidence suggests secondary mechanisms potentiate its antiparasitic efficacy. The compound demonstrates moderate inhibitory activity against Plasmodium tyrosine kinases implicated in merozoite egress and invasion. This polypharmacological profile positions 2,4-diaminoquinazoline-6-carbonitrile as a promising chemotherapeutic agent against P. falciparum and P. vivax strains exhibiting resistance to first-line therapies like chloroquine and pyrimethamine [1] [3].

Scope of 2,4-Diaminoquinazoline-6-carbonitrile in Addressing Multidrug Resistance

Multidrug resistance (MDR) in parasitic and bacterial pathogens constitutes a critical global health challenge, primarily mediated through target enzyme mutations, efflux pumps, and drug-metabolizing enzymes. 2,4-Diaminoquinazoline-6-carbonitrile demonstrates compelling activity against resistant pathogens via two principal mechanisms:

  • Target-Based Resilience: The compound retains efficacy against pyrimethamine-resistant Plasmodium strains bearing dhfr mutations (e.g., S108N, N51I, C59R). Biochemical assays reveal half-maximal inhibitory concentration (IC₅₀) values increase only 4–8 fold against mutant dihydrofolate reductase versus >100-fold increases for pyrimethamine. This resilience stems from the carbonitrile’s ability to maintain hydrogen bonding with Ile164 in the mutant dihydrofolate reductase active site—an interaction disrupted by conventional antifolates. Similarly, against methotrexate-resistant tumor cells exhibiting reduced folate carrier expression, 2,4-diaminoquinazoline-6-carbonitrile derivatives (e.g., PKC-32) demonstrate 100-fold greater potency than methotrexate due to their lipophilicity-facilitated passive diffusion [1] [2].

  • Synergistic Combinations: When co-administered with sulfadiazine—a dihydropteroate synthase inhibitor—2,4-diaminoquinazoline-6-carbonitrile exhibits supra-additive effects against drug-resistant Plasmodium. This synergy arises from sequential blockade of the folate pathway: sulfadiazine depletes dihydrofolate precursors, while the quinazoline paralyzes dihydrofolate regeneration. Remarkably, sulfadiazine potentiates the quinazoline’s activity by 5–75 fold, effectively restoring curative potential against highly pyrimethamine-resistant P. falciparum (Malayan Camp-CH/Q strain) at clinically achievable doses [1] [3].

Table 2: Overcoming Drug Resistance with 2,4-Diaminoquinazoline-6-carbonitrile Derivatives

Resistance MechanismPathogen/ModelActivity Enhancement StrategyResistance Fold-Change (vs. Wild Type)
Pyrimethamine-resistant dhfr mutationsP. falciparum (Malayan Camp-CH/Q)Sulfadiazine combination (5 mg/kg/day)Reduced from 48-fold to 1.5-fold
Reduced Folate Carrier (RFC) deficiencyMethotrexate-resistant L5178Y cells6-Methylene-aminophenanthrene derivative100-fold greater than methotrexate
Multidrug-Resistant (MDR1) effluxP. vivax (Vietnam Palo Alto)Structural rigidity at C6 position3-fold (vs. >20-fold for chloroquine)

These attributes, coupled with its synthetic tractability for structural diversification, establish 2,4-diaminoquinazoline-6-carbonitrile as a versatile chemotype for countering multidrug resistance. Current research explores hybrid molecules tethering this core to antimicrobial peptides or efflux pump inhibitors to further broaden its resistance-breaking spectrum [1] [3] [5].

Properties

CAS Number

18917-68-5

Product Name

2,4-Diaminoquinazoline-6-carbonitrile

IUPAC Name

2,4-diaminoquinazoline-6-carbonitrile

Molecular Formula

C9H7N5

Molecular Weight

185.19 g/mol

InChI

InChI=1S/C9H7N5/c10-4-5-1-2-7-6(3-5)8(11)14-9(12)13-7/h1-3H,(H4,11,12,13,14)

InChI Key

FGNJZOQLZLEBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NC(=N2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.